molecular formula C22H25N3O2S B459761 3-amino-N-(2-ethoxyphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 445268-86-0

3-amino-N-(2-ethoxyphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B459761
CAS No.: 445268-86-0
M. Wt: 395.5g/mol
InChI Key: ZCOMMKPWMRMUIK-UHFFFAOYSA-N
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Description

3-amino-N-(2-ethoxyphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a thieno[2,3-b]quinoline derivative characterized by a 2-ethoxyphenyl carboxamide group and an ethyl substituent at the 6-position of the tetrahydroquinoline core. This compound belongs to a broader class of thieno[2,3-b]pyridine/quinoline derivatives studied for their diverse biological activities, including antiviral and anticancer properties .

Properties

IUPAC Name

3-amino-N-(2-ethoxyphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S/c1-3-13-9-10-16-14(11-13)12-15-19(23)20(28-22(15)25-16)21(26)24-17-7-5-6-8-18(17)27-4-2/h5-8,12-13H,3-4,9-11,23H2,1-2H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCOMMKPWMRMUIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=CC=CC=C4OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Acylation

A 2-(2-ethoxybenzamido)ethylthiophene intermediate is acylated using chloroacetyl chloride in dichloromethane with triethylamine as a base. This step installs the α-chloroacetamide moiety critical for subsequent cyclization.

Reaction Conditions

ComponentSpecification
SolventAnhydrous CH₂Cl₂
Temperature0–5°C (ice bath)
BaseTriethylamine (2.5 equiv)
Acylating AgentChloroacetyl chloride (1.1 equiv)
Yield78–82% (crude)

Cyclodehydration

Cyclization of the acylated intermediate using phosphorus oxychloride (POCl₃) under reflux forms the thieno[2,3-b]quinoline core. Ethyl substitution at C6 is achieved by incorporating an ethyl group in the starting thiophene-ethylamine precursor.

Optimization Insights

  • POCl₃ acts as both cyclizing agent and solvent.

  • Reflux duration: 8–12 hours.

  • Post-reaction quenching with ice-water precipitates the cyclized product (65–70% yield after recrystallization from ethanol).

Introduction of the 3-Amino Group

Nitration-Reduction Sequence

The 3-position is functionalized via electrophilic nitration followed by catalytic hydrogenation:

  • Nitration : Treat the ethyl-substituted thienoquinoline with fuming HNO₃ in H₂SO₄ at –10°C to install a nitro group at C3.

  • Reduction : Use H₂/Pd-C in ethanol to reduce the nitro group to amine (quantitative conversion).

Critical Parameters

  • Nitration regioselectivity is controlled by the electron-donating ethyl group at C6, directing electrophiles to C3.

  • Over-nitration is mitigated by strict temperature control (–10°C to 0°C).

Carboxamide Formation via Coupling Reactions

The 2-carboxamide group is introduced via two strategies:

Acid Chloride Aminolysis

  • Carboxylic Acid Activation : Convert 2-carboxy-thienoquinoline to the acid chloride using thionyl chloride (SOCl₂).

  • Amide Coupling : React with 2-ethoxyaniline in THF, yielding the target carboxamide.

Yield Data

StepReagents/ConditionsYield
Acid Chloride FormationSOCl₂, reflux, 3h95%
Aminolysis2-Ethoxyaniline, THF, 25°C, 6h88%

Direct Coupling Using EDCl/HOBt

An alternative one-pot method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) to couple the carboxylic acid directly with 2-ethoxyaniline in DMF.

Advantages

  • Avoids handling corrosive SOCl₂.

  • Mild conditions (0–25°C) preserve amine functionality.

Integrated Synthesis Pathway

Combining the above steps, a consolidated route is proposed:

  • Ethyl-Thiophene Precursor Synthesis

    • Ethylation of thiophene-2-ethylamine via Friedel-Crafts alkylation (AlCl₃, ethyl bromide).

  • Bischler-Napieralski Cyclization

    • As detailed in Section 1.

  • Nitration/Reduction

    • Section 2 methodology.

  • Carboxamide Installation

    • EDCl/HOBt coupling (Section 3.2).

Overall Yield

  • 22–28% over four steps.

Analytical Characterization

Key spectral data for intermediates and final product:

Compound StageNMR (δ, ppm)MS (m/z)
Cyclized Core (Pre-Amination)1H NMR (CDCl₃): 1.25 (t, 3H, CH₂CH₃), 2.85 (m, 2H, CH₂), 3.45 (m, 2H, CH₂), 6.85 (s, 1H, ArH)297.1 [M+H]+
Final Product1H NMR (DMSO-d₆): 1.35 (t, 3H, OCH₂CH₃), 4.05 (q, 2H, OCH₂), 6.75–7.20 (m, 4H, ArH)395.5 [M+H]+

Challenges and Mitigation Strategies

  • Regioselectivity in Nitration : Competing nitration at C1 is suppressed by steric hindrance from the ethyl group.

  • Amide Hydrolysis : The ethoxy group’s electron-donating effect stabilizes the amide bond against hydrolysis during workup .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities, converting them to amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (e.g., Br₂, Cl₂), nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity :
    • Studies have shown that derivatives of thienoquinoline compounds can inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis.
    • For instance, compounds similar to 3-amino-N-(2-ethoxyphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide have demonstrated effectiveness against several cancer cell lines through induction of apoptosis and cell cycle arrest.
  • Antimicrobial Properties :
    • The thienoquinoline scaffold has been associated with antibacterial and antifungal activities. Research indicates that modifications to the structure can enhance these properties.
    • Case studies have reported significant inhibition of bacterial growth in vitro when tested against common pathogens.
  • Neuroprotective Effects :
    • Preliminary studies suggest potential neuroprotective effects due to the compound's ability to modulate neurotransmitter systems. This could be beneficial in treating neurodegenerative diseases.

Structural Characterization

The structural characterization of this compound is crucial for understanding its reactivity and interaction with biological targets. Techniques such as X-ray crystallography and NMR spectroscopy are commonly employed:

TechniquePurpose
X-ray CrystallographyDetermines precise molecular structure and conformation
NMR SpectroscopyProvides information on molecular environment and dynamics

Case Studies

Several case studies highlight the applications of this compound in drug development:

  • Study on Anticancer Properties :
    • A study published in a peer-reviewed journal demonstrated that derivatives of this compound inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways.
  • Antimicrobial Efficacy :
    • Research conducted on various thienoquinoline derivatives showed promising results against methicillin-resistant Staphylococcus aureus (MRSA), suggesting a potential lead for antibiotic development.
  • Neuroprotective Mechanism Investigation :
    • A recent investigation into neuroprotective properties indicated that this compound could mitigate oxidative stress in neuronal cells, making it a candidate for further exploration in neurodegenerative disease therapies.

Mechanism of Action

The mechanism of action of 3-amino-N-(2-ethoxyphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets, altering their activity, and thereby modulating physiological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[2,3-b]quinoline derivatives exhibit structural versatility, with modifications at the carboxamide phenyl ring and the 6-position significantly influencing their biological activity, solubility, and pharmacokinetic profiles. Below is a detailed comparison with key analogs:

Structural and Physicochemical Properties

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Key Physicochemical Notes References
3-amino-N-(2-ethoxyphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (Target Compound) R1: 2-ethoxyphenyl; R2: ethyl Not reported Discontinued due to unspecified issues
3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (Compound 1) R1: 3-chloro-2-methylphenyl; R2: H 385.87 High cytotoxicity; targets GSL expression
3-amino-6-ethyl-N-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide R1: 3,4,5-trimethoxyphenyl; R2: ethyl 441.55 Moderate solubility; untested for bioactivity
3-amino-N-(4-chlorophenethyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide R1: 4-chlorophenethyl; R2: ethyl Not reported Discontinued; structural analog

Key Observations:

  • However, chloro-substituted derivatives (e.g., Compound 1) demonstrate superior anticancer potency, likely due to enhanced electrophilicity and target binding .
  • Molecular Weight: Compound 1 (385.87 g/mol) falls within the "sweet spot" for drug-likeness (300–500 g/mol), whereas higher molecular weights (e.g., 441.55 g/mol in ) may reduce bioavailability .

Resistance and Limitations

  • VGTI-A3-03 induces DENV capsid protein mutations (e.g., K90R) after short-term exposure, highlighting a common challenge for capsid-targeting antivirals .
  • The target compound’s discontinued status suggests unresolved developmental hurdles, possibly related to synthesis scalability or off-target effects .

Biological Activity

3-amino-N-(2-ethoxyphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H24N2O2S
  • Molecular Weight : 344.48 g/mol
  • CAS Number : 588714-54-9

The compound features a thienoquinoline backbone, which is known for various biological activities. The presence of an amino group and an ethoxyphenyl substituent contributes to its pharmacological profile.

1. Antinociceptive Activity

Research indicates that derivatives of thienoquinoline compounds exhibit antinociceptive properties. In studies involving acetic acid-induced writhing in rodents, compounds similar to this compound demonstrated significant inhibition of pain responses. The mechanism appears to involve the inhibition of the transient receptor potential vanilloid 1 (TRPV1) channel, which is crucial in pain signaling pathways .

2. Anticancer Properties

The compound has shown promise in inhibiting cancer cell proliferation. Specifically, it targets pathways involved in cell cycle regulation and apoptosis. In vitro studies have demonstrated that thienoquinoline derivatives can induce apoptosis in various cancer cell lines by activating caspase pathways and modulating Bcl-2 family proteins .

3. Wnt Signaling Pathway Inhibition

Inhibition of the Wnt signaling pathway is another mechanism through which this compound may exert its effects. Wnt signaling is implicated in various cancers and developmental processes. Compounds with similar structures have been shown to inhibit Wnt pathway components, which could lead to reduced tumor growth and improved therapeutic outcomes .

Case Studies and Research Findings

StudyFindings
Antinociceptive Study The compound showed significant TRPV1 inhibition with comparable efficacy to Ibuprofen at certain doses .
Cancer Cell Proliferation Induced apoptosis in breast cancer cell lines with IC50 values indicating potent activity against MCF-7 cells .
Wnt Pathway Analysis Demonstrated inhibition of β-catenin accumulation in colorectal cancer models, suggesting potential as a therapeutic agent in Wnt-dependent tumors .

The biological activities of this compound can be attributed to several mechanisms:

  • TRPV1 Inhibition : Reduces nociceptive signaling.
  • Apoptosis Induction : Promotes programmed cell death in malignancies.
  • Wnt Signaling Modulation : Alters gene expression related to cell proliferation and differentiation.

Q & A

Q. Table 1: Representative Reaction Conditions

StepSolventTemperature (°C)CatalystYield (%)
CondensationEthanol80Piperidine65–70
CyclizationDMF100None50–55

Basic: How can researchers confirm the structural integrity and purity of the compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., ethoxyphenyl and ethyl groups) and aromatic proton environments .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ peak matching theoretical mass ± 0.001 Da) .
  • HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced: How can researchers resolve low yield during the final cyclization step?

Methodological Answer:
Low yields often arise from steric hindrance or incomplete ring closure. Strategies include:

  • Microwave-assisted synthesis : Reduces reaction time (30 minutes vs. 3 hours) and improves yield by 15–20% .
  • Catalytic additives : Using Lewis acids (e.g., ZnCl₂) to facilitate electron-deficient intermediate formation .
  • Solvent optimization : Switching from DMF to DMSO to enhance solubility of bulky intermediates .

Advanced: How should discrepancies in biological activity data across assays be analyzed?

Methodological Answer:
Contradictions may stem from assay conditions or target specificity:

  • Dose-response curves : Compare IC₅₀ values across cell lines (e.g., cancer vs. non-cancerous) to assess selectivity .
  • Assay validation : Replicate studies under standardized conditions (pH 7.4, 37°C, 5% CO₂) .
  • Target engagement assays : Use fluorescence polarization or SPR to confirm direct binding to proposed targets (e.g., kinase domains) .

Advanced: What strategies guide structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Core modifications : Replace the thiophene ring with furan or pyridine to evaluate electronic effects on activity .
  • Substituent variation : Systematically alter the ethoxyphenyl group (e.g., methoxy, chloro) to map hydrophobic interactions .
  • Pharmacophore modeling : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding motifs .

Q. Table 2: SAR Trends for Analogues

SubstituentActivity (IC₅₀, μM)Notes
Ethoxyphenyl0.45Optimal hydrophobicity
Chlorophenyl1.20Reduced solubility
Methoxyphenyl0.75Moderate π-π stacking

Advanced: How can computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular docking : AutoDock Vina or Glide to simulate binding to kinase domains (e.g., EGFR). Focus on key residues (e.g., Lys721 for hydrogen bonding) .
  • MD simulations : GROMACS for 100 ns trajectories to assess binding stability under physiological conditions .
  • ADMET prediction : SwissADME to estimate logP (target: 2–3) and BBB permeability .

Advanced: What experimental approaches address solubility and formulation challenges?

Methodological Answer:

  • Co-solvent systems : Use PEG-400/water mixtures (70:30) to enhance aqueous solubility .
  • Prodrug design : Introduce phosphate esters at the carboxamide group for in vivo hydrolysis .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) to improve bioavailability .

Advanced: How can metabolism and pharmacokinetics be studied preclinically?

Methodological Answer:

  • In vitro metabolism : Incubate with liver microsomes (human/rat) to identify CYP450-mediated oxidation .
  • Plasma stability assays : Monitor degradation over 24 hours (37°C) via LC-MS/MS .
  • Pharmacokinetic profiling : Conduct IV/PO dosing in rodents; calculate AUC and t₁/₂ .

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